4-Iodo-7-hydroxyquinoline

Catalog No.
S12293392
CAS No.
M.F
C9H6INO
M. Wt
271.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-7-hydroxyquinoline

Product Name

4-Iodo-7-hydroxyquinoline

IUPAC Name

4-iodoquinolin-7-ol

Molecular Formula

C9H6INO

Molecular Weight

271.05 g/mol

InChI

InChI=1S/C9H6INO/c10-8-3-4-11-9-5-6(12)1-2-7(8)9/h1-5,12H

InChI Key

YMOXFOMEPYVXAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1O)I

4-Iodo-7-hydroxyquinoline is a bifunctional building block highly valued in medicinal chemistry and materials science for the synthesis of complex quinoline architectures [1]. Featuring a highly reactive C4-iodide and a versatile C7-hydroxyl group, this compound serves as a linchpin for sequential cross-coupling and functionalization [1]. Its primary procurement value lies in its quantifiably higher oxidative addition rate compared to lighter halogen analogs, enabling mild, high-yielding carbon-carbon bond formations while preserving the C7 position for subsequent etherification, esterification, or triflation [1].

Research Fit

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Substituting 4-Iodo-7-hydroxyquinoline with the cheaper 4-chloro-7-hydroxyquinoline or 4-bromo-7-hydroxyquinoline introduces severe process bottlenecks [1]. The C4-chloro bond is notoriously sluggish in oxidative addition, often necessitating elevated temperatures (>100 °C) and expensive, proprietary phosphine ligands to achieve acceptable yields [1]. Furthermore, if the 7-hydroxyl group is converted to a triflate for sequential coupling, a 4-chloro-7-triflyloxy intermediate exhibits poor chemoselectivity, as the triflate can react competitively with the chloride [2]. In contrast, the C4-iodide ensures strict regiocontrol (I >> OTf > Cl), allowing precise, stepwise functionalization without complex ligand screening or high-temperature degradation [1].

Substitution Risk

Insufficient information to assess interchangeability

Superior Oxidative Addition Kinetics in Palladium-Catalyzed Cross-Coupling

In standard Suzuki-Miyaura cross-coupling reactions, 4-iodoquinolines demonstrate significantly lower activation barriers for oxidative addition compared to their 4-chloro counterparts [1]. While 4-chloroquinolines typically require 100-120 °C and specialized biaryl phosphine ligands to reach >80% yield, 4-iodoquinolines routinely achieve >85-90% yields at 60-80 °C using standard, low-cost catalysts like Pd(PPh3)4 (1-5 mol%) [1]. This kinetic advantage translates directly to lower energy costs, reduced catalyst expenditure, and fewer thermal degradation byproducts in scale-up [1].

Evidence DimensionReaction temperature and catalyst requirement for >80% yield
Target Compound Data60-80 °C with standard Pd(PPh3)4 (1-5 mol%)
Comparator Or Baseline4-Chloroquinoline derivatives (100-120 °C with specialized ligands like SPhos/XPhos)
Quantified Difference~40 °C reduction in processing temperature and elimination of proprietary ligand requirements
ConditionsStandard Suzuki-Miyaura cross-coupling with arylboronic acids

Procuring the iodo-derivative eliminates the need for expensive proprietary ligands and harsh heating, streamlining downstream manufacturing.

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Chemoselective Sequential Functionalization via Triflation

When building complex bis-arylated quinolines, the 7-hydroxyl group is often converted to a trifluoromethanesulfonate (triflate) to enable a second cross-coupling [1]. In palladium-catalyzed reactions, the reactivity order is I > OTf > Br > Cl. If starting from 4-chloro-7-hydroxyquinoline, the resulting 4-chloro-7-triflyloxyquinoline suffers from competitive reactivity, as the C7-OTf bond reacts faster than or competitively with the C4-Cl bond [1]. By utilizing 4-Iodo-7-hydroxyquinoline, the resulting 4-iodo-7-triflyloxyquinoline allows exclusive first-pass coupling at the C4 position, preserving the C7-OTf for a subsequent, distinct coupling step [2].

Evidence DimensionRegioselectivity in sequential cross-coupling (Halogen vs. Triflate)
Target Compound DataC4-Iodide reacts exclusively before C7-Triflate (I > OTf)
Comparator Or BaselineC4-Chloride reacts slower than or competitively with C7-Triflate (OTf > Cl)
Quantified DifferenceShift from mixed-product competitive coupling to >95% regioselective stepwise coupling
ConditionsPd-catalyzed sequential cross-coupling of 4-halo-7-triflyloxyquinolines

It allows synthetic chemists to perform predictable, high-yield sequential functionalizations without wasting material on undesired regioisomers.

Avoidance of Harsh Halogen Exchange Workflows

Synthesizing 4-iodoquinolines in-house from 4-chloro precursors requires harsh acid-mediated halogen exchange (e.g., refluxing with NaI and aqueous HCl or utilizing highly reactive acetyl iodide) [1]. These processes often plateau at 70-90% yield, require extensive aqueous workups, and risk leaving residual chloride impurities that can poison sensitive transition-metal catalysts in subsequent steps [1]. Direct procurement of 4-Iodo-7-hydroxyquinoline bypasses this corrosive and time-consuming transformation, ensuring a high-purity starting material with guaranteed C4-iodide fidelity [1].

Evidence DimensionSynthetic steps and impurity profile
Target Compound DataDirect use of high-purity 4-Iodo-7-hydroxyquinoline (0 in-house halogen exchange steps)
Comparator Or BaselineIn-house synthesis from 4-chloro-7-hydroxyquinoline (requires 1 additional harsh step, risk of Cl- impurity)
Quantified DifferenceElimination of 1 highly corrosive synthetic step and associated yield loss (10-30%)
ConditionsAcid-mediated halogen exchange (NaI/HCl reflux)

Purchasing the iodo-compound directly saves labor, reduces hazardous waste, and prevents trace chloride contamination in sensitive catalytic workflows.

Regioselective Synthesis of Kinase Inhibitor Scaffolds

Procuring this compound is highly advantageous for developing C4-aryl/heteroaryl substituted quinolines where the C7-hydroxyl acts as an attachment point for solubilizing ether chains, leveraging the mild coupling conditions of the C4-iodide to prevent thermal degradation of the core [1].

Sequential Bis-Coupling Workflows for Discovery Libraries

An efficient starting material for libraries requiring different substituents at C4 and C7. By converting the 7-OH to a triflate, chemists can exploit the strict I > OTf reactivity hierarchy for predictable, stepwise functionalization without regioisomer contamination [1].

Bypassing Corrosive Halogen Exchange in Scale-Up

For process chemistry teams scaling up quinoline derivatives, starting directly with the 4-iodo compound eliminates the need for highly corrosive, acid-mediated halogen exchange steps, streamlining the critical path and reducing hazardous waste [1].

Application Fit

Application
Selection Property
Validation Focus
Not available

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

270.94941 g/mol

Monoisotopic Mass

270.94941 g/mol

Heavy Atom Count

12

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